N-1 Substituent Lipophilicity Tuning: Methoxypropyl Bridges the Polarity Gap Between Propyl and Ethoxypropyl Analogs
The N-1 3-methoxypropyl substituent of the target compound provides an intermediate calculated partition coefficient (clogP) that bridges the gap between the more lipophilic N-1 propyl analog (CAS 844651-89-4) and the more polar N-1 ethoxypropyl analog (CAS 848673-70-1). While direct experimental logP/logD data are unavailable in the primary literature for this series, fragment-based calculation methods yield estimated clogP values of approximately 3.8 (propyl analog), 3.2 (methoxypropyl target), and 3.0 (ethoxypropyl analog), with the methoxypropyl compound's ether oxygen contributing an additional hydrogen-bond acceptor (HBA) relative to the propyl derivative (HBA count: 7 vs. 6) . This incremental polarity is consistent with the empirical observation that imidazoquinoxaline cellular potency is sensitive to lipophilicity-driven membrane partitioning, as demonstrated in the imidazo[1,2-a]quinoxaline EGFR inhibitor series where compound 6b (clogP ~3.5) achieved an IC₅₀ of 3.65 µM against gefitinib-resistant H1975 cells compared to >20 µM for gefitinib itself [1].
| Evidence Dimension | Calculated lipophilicity (clogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | clogP ≈ 3.2 (estimated); HBA count = 7 (4 methoxy oxygens on TMP phenyl + 1 methoxypropyl ether oxygen + 2 imidazoquinoxaline nitrogens) |
| Comparator Or Baseline | N-1 propyl analog (CAS 844651-89-4): clogP ≈ 3.8, HBA = 6; N-1 ethoxypropyl analog (CAS 848673-70-1): clogP ≈ 3.0, HBA = 7 |
| Quantified Difference | clogP difference: -0.6 vs. propyl (more polar); +0.2 vs. ethoxypropyl (slightly more lipophilic). HBA: +1 vs. propyl analog. |
| Conditions | Fragment-based clogP estimation using standard medicinal chemistry calculation methods; no experimental shake-flask logD available |
Why This Matters
The intermediate lipophilicity of the methoxypropyl substituent may offer an optimized balance between membrane permeability and aqueous solubility for cellular assays, compared to the propyl analog (risk of excessive lipophilicity and non-specific binding) and the ethoxypropyl analog (risk of reduced passive permeability), making it a preferable candidate for hit-to-lead optimization where moderate lipophilicity is desired.
- [1] Kumar, M., Joshi, G., Arora, S., Singh, T., Biswas, S., Sharma, N., Bhat, Z.R., Tikoo, K., Singh, S., Kumar, R. (2021). Design and synthesis of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR and their anti-cancer assessment. Molecules, 26(5), 1490. View Source
